butyl 4-{[(2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino}benzoate
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Overview
Description
BUTYL 4-[(2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE is a complex organic compound that features a furan ring, a cyano group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[(2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 5-phenylfuran-2-carbaldehyde with cyanoacetic acid, followed by esterification with butanol and subsequent amide formation with 4-aminobenzoic acid. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce costs .
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-[(2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
BUTYL 4-[(2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of BUTYL 4-[(2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially disrupting their function .
Comparison with Similar Compounds
Similar Compounds
- BUTYL 4-[(2E)-2-CYANO-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE
- BUTYL 4-[(2E)-2-CYANO-3-(5-ETHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE
Uniqueness
BUTYL 4-[(2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE is unique due to the presence of the phenyl group on the furan ring, which can enhance its ability to participate in π-π interactions and potentially increase its biological activity .
Properties
Molecular Formula |
C25H22N2O4 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
butyl 4-[[(E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C25H22N2O4/c1-2-3-15-30-25(29)19-9-11-21(12-10-19)27-24(28)20(17-26)16-22-13-14-23(31-22)18-7-5-4-6-8-18/h4-14,16H,2-3,15H2,1H3,(H,27,28)/b20-16+ |
InChI Key |
BZKRQOLRGNODRM-CAPFRKAQSA-N |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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